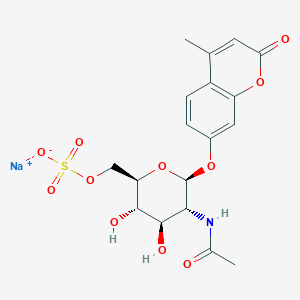

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for detecting and quantifying the activity of specific enzymes, such as N-acetyl-β-D-glucosaminidase and β-hexosaminidases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt involves multiple steps, starting with the preparation of 4-methylumbelliferone. This compound is then glycosylated with 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride under specific conditions to yield the desired product . The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

The compound serves as a substrate for various glycosidases, particularly N-acetyl-β-D-glucosaminidase (Hexosaminidase A). Its fluorogenic properties enable sensitive detection of enzyme activity, which is crucial for understanding metabolic pathways and enzyme kinetics.

Case Study : A study demonstrated that using this substrate allowed for rapid detection of Tay-Sachs disease by measuring enzyme activity in serum samples from affected individuals .

Cellular Uptake Studies

In cell biology, this compound is utilized to investigate the mechanisms by which glycosides are taken up by different cell types. This research provides insights into cellular metabolism and the transport processes of carbohydrates.

Data Table: Cellular Uptake Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Glycoside transport | Enhanced understanding of uptake mechanisms | |

| Metabolism analysis | Insights into cellular carbohydrate metabolism |

Diagnostic Applications

The compound is employed in clinical diagnostics to identify specific enzyme deficiencies related to metabolic disorders. It aids in the diagnosis of conditions such as GM2 gangliosidosis.

Case Study : Research involving patients with GM2 gangliosidosis used this substrate to quantify β-hexosaminidase activity in serum samples, providing critical diagnostic information .

Drug Development

In pharmaceutical research, the compound is valuable for screening potential drug candidates that target glycosidase enzymes. This application is essential for the development of new therapeutic agents aimed at treating metabolic disorders.

Data Table: Drug Development Applications

| Application Area | Description | Reference |

|---|---|---|

| Screening drug candidates | Evaluating efficacy against glycosidases | |

| Therapeutic research | Development of drugs targeting metabolic disorders |

Biotechnology Research

The compound plays a role in the production of recombinant proteins, where understanding glycosylation patterns is crucial for optimizing protein function and efficacy in biopharmaceuticals.

Mecanismo De Acción

The compound exerts its effects by serving as a substrate for specific enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are primarily the enzymes N-acetyl-β-D-glucosaminidase and β-hexosaminidase, which hydrolyze the glycosidic bond in the compound .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for similar enzyme assays.

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A closely related compound with similar applications.

4-Methylumbelliferyl N-acetyllactosaminide: Used in enzymatic synthesis and assays.

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is unique due to its specific structure, which allows it to be a substrate for a broader range of enzymes, including those involved in lysosomal storage diseases . Its high sensitivity and specificity make it a valuable tool in various biochemical and medical research applications .

Actividad Biológica

4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt (commonly referred to as 4-MU-GlcNAc-6S) is a fluorogenic substrate that has garnered attention in biochemical research, particularly in the study of glycosaminidases and related enzymes. This compound serves as an important tool for understanding various biological processes, including enzyme activity, cellular signaling, and metabolic pathways.

- Molecular Formula : C₁₈H₂₀NNaO₁₁S

- Molecular Weight : 419.41 g/mol

- CAS Number : 142439-99-4

- Appearance : White to off-white powder

- Purity : >98% (HPLC)

Enzymatic Applications

4-MU-GlcNAc-6S is primarily utilized as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase (NAGase), which catalyzes the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic activity can be quantitatively measured by the fluorescence emitted upon cleavage of the substrate, which releases 4-methylumbelliferone (4-MU), a highly fluorescent compound.

Case Studies and Research Findings

-

Fluorometric Assays :

- A study demonstrated the application of 4-MU-GlcNAc-6S in a fluorometric assay to measure NAGase activity in human serum and pig liver extracts. The results indicated that this substrate provides a sensitive and specific method for detecting enzyme activity, which is crucial for diagnosing lysosomal storage diseases such as Morquio syndrome .

- Glycosaminoglycan Metabolism :

-

Disease Diagnosis :

- The substrate has been employed in clinical settings to diagnose various metabolic disorders linked to glycosaminoglycan metabolism. For instance, patients with Morquio A syndrome exhibited markedly reduced NAGase activity when analyzed using this fluorogenic substrate, underscoring its utility in clinical diagnostics .

Comparative Analysis

The following table summarizes the biological activities and applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt compared to other similar substrates:

| Substrate Name | Enzyme Target | Application Area | Sensitivity Level |

|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt | N-acetyl-alpha-D-glucosaminidase | Clinical diagnostics, Biochemical assays | High |

| 4-Methylumbelliferyl β-D-galactopyranoside | β-galactosidase | Glycoprotein analysis | Moderate |

| 4-Methylumbelliferyl β-D-glucuronide | β-glucuronidase | Drug metabolism studies | High |

Propiedades

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.